Diethyl (2-methoxyethyl)phosphonate
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Overview
Description
Diethyl (2-methoxyethyl)phosphonate is an organophosphorus compound with the chemical formula C7H17O4P. It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to two ethyl groups and a 2-methoxyethyl group. This compound is of interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-methoxyethyl)phosphonate can be synthesized using the Michaelis-Becker reaction, which involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions . This method is advantageous due to its mild reaction conditions and the use of non-corrosive, moisture-insensitive reagents.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Michaelis-Becker reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methoxyethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized to form phosphonic acids or reduced to form phosphine derivatives.
Common Reagents and Conditions
Major Products Formed
Phosphonic Acids: Formed through oxidation reactions.
Phosphine Derivatives: Formed through reduction reactions.
Substituted Phosphonates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Diethyl (2-methoxyethyl)phosphonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting enzymes that interact with phosphonate groups.
Materials Science: It is used in the production of flame retardants, adhesives, and coatings due to its ability to form strong bonds with metals and other substrates.
Biological Research: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of diethyl (2-methoxyethyl)phosphonate involves its interaction with various molecular targets, primarily enzymes that recognize phosphonate groups. The compound can act as a competitive inhibitor, mimicking the natural substrate of the enzyme and binding to the active site. This interaction can block the enzyme’s activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-methoxyethyl)phosphonate
- Diethyl (2-hydroxyethyl)phosphonate
- Diethyl (2-chloroethyl)phosphonate
Uniqueness
Diethyl (2-methoxyethyl)phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methoxyethyl group enhances its solubility in organic solvents and its reactivity in nucleophilic substitution reactions compared to similar compounds .
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
Molecular Formula |
C7H17O4P |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-methoxyethane |
InChI |
InChI=1S/C7H17O4P/c1-4-10-12(8,11-5-2)7-6-9-3/h4-7H2,1-3H3 |
InChI Key |
UPLUEVXMQXDSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCOC)OCC |
Origin of Product |
United States |
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